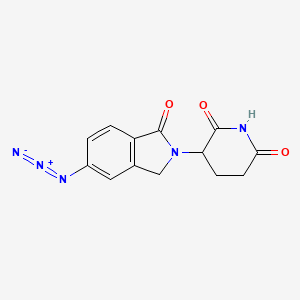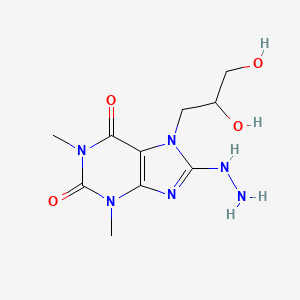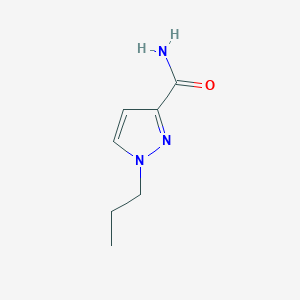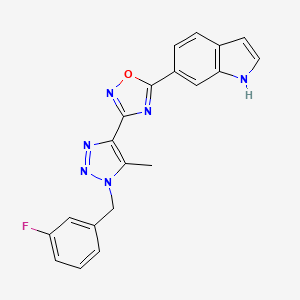
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic . The thiazole scaffold is present in more than 18 FDA-approved drugs .
Synthesis Analysis
Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . There are numerous biologically active molecules with five-membered rings, containing two hetero atoms . The thiazole ring is one of them .
Molecular Structure Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .
Chemical Reactions Analysis
On account of its aromaticity, the thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
Free thiazole is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on related compounds includes the synthesis of novel structural isomers, focusing on complex chemical processes to create compounds with potential biological activities or unique physical properties. For instance, Rotas, Kimbaris, and Varvounis (2011) described a seven-step synthesis of a novel structural isomer, highlighting the intricate steps involved in the synthesis of complex molecules (Georgios Rotas, A. Kimbaris, & G. Varvounis, 2011).
Another study focused on the synthesis and crystal structure analysis of substituted thiophenes, showcasing their diverse applications in material science and pharmaceuticals. The study detailed the synthesis process and provided a crystallographic analysis of the resulting compound, emphasizing the significance of structural analysis in understanding the properties and potential applications of these compounds (S. Nagaraju et al., 2018).
Application in Drug Discovery and Material Science
Research into the synthesis of compounds with similar structures to "(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone" has implications for drug discovery and the development of new materials. Studies demonstrate the antimicrobial, antitumoral, and potential therapeutic applications of these compounds, providing a foundation for future research and development in these areas.
For example, Moreno-Fuquen et al. (2019) developed an efficient approach for the regioselective synthesis of a related compound, highlighting its potential as a strategic intermediate in the preparation of pharmaceuticals. Theoretical and crystallographic analyses provided insights into the molecular interactions and energy frameworks of the compounds, demonstrating their potential applications in drug design (R. Moreno-Fuquen et al., 2019).
Advanced Synthesis Techniques and Theoretical Studies
The development of advanced synthesis techniques and the application of theoretical studies play a crucial role in understanding the properties and enhancing the applications of these compounds. Studies employing density functional theory (DFT) calculations and molecular docking analyses help elucidate the structural, electronic, and interaction properties of these compounds, contributing to their potential applications in various fields.
Shahana and Yardily (2020) synthesized novel compounds and characterized them through spectral analysis and DFT calculations, exploring their antibacterial activity through molecular docking studies. Such research underscores the importance of integrating synthetic chemistry with computational methods to discover new applications for these compounds (M. Shahana & A. Yardily, 2020).
Orientations Futures
Thiazole and its derivatives have shown notable pharmacological actions . Therefore, medicinal chemists have been focusing their efforts on thiazole-bearing compounds in order to develop novel therapeutic agents for a variety of pathological conditions . This suggests that thiazole compounds will continue to be an area of interest in future drug development.
Propriétés
IUPAC Name |
[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-(2-methyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2OS2/c1-11-18-14(10-22-11)16(20)19-7-6-15(21-9-8-19)12-4-2-3-5-13(12)17/h2-5,10,15H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBYVUFAEGNAVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N2CCC(SCC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-(2-Fluorophenyl)-1,4-thiazepan-4-yl)(2-methylthiazol-4-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2432477.png)

![2-(2,4-dichlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2432479.png)
![5-(4-methoxybenzyl)-8-methyl-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2432480.png)


![1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2432486.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-methoxyethyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2432490.png)